Favipiravir Favipiravir Favipiravir is a member of the class of pyrazines that is pyrazine substituted by aminocarbonyl, hydroxy and fluoro groups at positions 2, 3 and 6, respectively. It is an anti-viral agent that inhibits RNA-dependent RNA polymerase of several RNA viruses and is approved for the treatment of influenza in Japan. It has a role as an antiviral drug, an anticoronaviral agent and an EC 2.7.7.48 (RNA-directed RNA polymerase) inhibitor. It is a primary carboxamide, a hydroxypyrazine and an organofluorine compound.
Discovered by Toyama Chemical Co., Ltd. in Japan, favipiravir is a modified pyrazine analog that was initially approved for therapeutic use in resistant cases of influenza. The antiviral targets RNA-dependent RNA polymerase (RdRp) enzymes, which are necessary for the transcription and replication of viral genomes. Not only does favipiravir inhibit replication of influenza A and B, but the drug has shown promise in the treatment of avian influenza, and may be an alternative option for influenza strains that are resistant to neuramidase inhibitors. Favipiravir has been investigated for the treatment of life-threatening pathogens such as Ebola virus, Lassa virus, and now COVID-19.
Favipiravir is a pyrazinecarboxamide derivative with activity against RNA viruses. Favipiravir is converted to the ribofuranosyltriphosphate derivative by host enzymes and selectively inhibits the influenza viral RNA-dependent RNA polymerase.
Brand Name: Vulcanchem
CAS No.: 259793-96-9
VCID: VC0001354
InChI: InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)
SMILES: C1=C(N=C(C(=O)N1)C(=O)N)F
Molecular Formula: C5H4FN3O2
Molecular Weight: 157.10 g/mol

Favipiravir

CAS No.: 259793-96-9

Inhibitors

VCID: VC0001354

Molecular Formula: C5H4FN3O2

Molecular Weight: 157.10 g/mol

Purity: 99%

* For research use only. Not for human or veterinary use.

Favipiravir - 259793-96-9

Description Favipiravir is a member of the class of pyrazines that is pyrazine substituted by aminocarbonyl, hydroxy and fluoro groups at positions 2, 3 and 6, respectively. It is an anti-viral agent that inhibits RNA-dependent RNA polymerase of several RNA viruses and is approved for the treatment of influenza in Japan. It has a role as an antiviral drug, an anticoronaviral agent and an EC 2.7.7.48 (RNA-directed RNA polymerase) inhibitor. It is a primary carboxamide, a hydroxypyrazine and an organofluorine compound.
Discovered by Toyama Chemical Co., Ltd. in Japan, favipiravir is a modified pyrazine analog that was initially approved for therapeutic use in resistant cases of influenza. The antiviral targets RNA-dependent RNA polymerase (RdRp) enzymes, which are necessary for the transcription and replication of viral genomes. Not only does favipiravir inhibit replication of influenza A and B, but the drug has shown promise in the treatment of avian influenza, and may be an alternative option for influenza strains that are resistant to neuramidase inhibitors. Favipiravir has been investigated for the treatment of life-threatening pathogens such as Ebola virus, Lassa virus, and now COVID-19.
Favipiravir is a pyrazinecarboxamide derivative with activity against RNA viruses. Favipiravir is converted to the ribofuranosyltriphosphate derivative by host enzymes and selectively inhibits the influenza viral RNA-dependent RNA polymerase.
CAS No. 259793-96-9
Product Name Favipiravir
Molecular Formula C5H4FN3O2
Molecular Weight 157.10 g/mol
IUPAC Name 5-fluoro-2-oxo-1H-pyrazine-3-carboxamide
Standard InChI InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)
Standard InChIKey ZCGNOVWYSGBHAU-UHFFFAOYSA-N
Isomeric SMILES C1=C(N=C(C(=N1)O)C(=O)N)F
SMILES C1=C(N=C(C(=O)N1)C(=O)N)F
Canonical SMILES C1=C(N=C(C(=O)N1)C(=O)N)F
Appearance Off-White to Light Orange Solid
Application Antivirals
Melting Point 187℃ to 193℃
Purity 99%
Solubility slightly soluble in water
Synonyms Favipiravir; T705; T-705; T 705; Avigan; 259793-96-9; 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarboxamide; 6-Fluoro-3,4-dihydro-3-oxo-pyrazinecarboxamide; 6-Fluoro-3-hydroxy-2-pyrazinecarboxamide; T 705 (Pharmaceutical)
Targets DNA & RNA Polymerase
Reference 1: Madelain V, Mentré F, Baize S, Anglaret X, Laouénan C, Oestereich L, Nguyen
THT, Malvy D, Piorkowski G, Graw F, Günther S, Raoul H, de Lamballerie X, Guedj
J; Reaction! research group. Modeling favipiravir antiviral efficacy against
emerging viruses: from animal studies to clinical trials. CPT Pharmacometrics
Syst Pharmacol. 2020 Mar 20. doi: 10.1002/psp4.12510. [Epub ahead of print]
Review. PubMed PMID: 32198838.


2: Fang QQ, Huang WJ, Li XY, Cheng YH, Tan MJ, Liu J, Wei HJ, Meng Y, Wang DY.
Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant
influenza B virus in mice. Virology. 2020 Feb 24;545:1-9. doi:
10.1016/j.virol.2020.02.005. [Epub ahead of print] PubMed PMID: 32174453.


3: Madelain V, Duthey A, Mentré F, Jacquot F, Solas C, Lacarelle B, Vallvé A,
Barron S, Barrot L, Munweiler S, Thomas D, Carbonnelle C, Raoul H, de Lamballerie
X, JérémieGuedj. Ribavirin does not potentiate favipiravir antiviral activity
against Ebola virus in non-human primates. Antiviral Res. 2020 Mar 2:104758. doi:
10.1016/j.antiviral.2020.104758. [Epub ahead of print] PubMed PMID: 32135218.


4: Lumby CK, Zhao L, Oporto M, Best T, Tutill H, Shah D, Veys P, Williams R,
Worth A, Illingworth CJR, Breuer J. Favipiravir and Zanamivir Cleared Infection
with Influenza B in a Severely Immunocompromised Child. Clin Infect Dis. 2020 Mar
3. pii: ciaa023. doi: 10.1093/cid/ciaa023. [Epub ahead of print] PubMed PMID:
32124919.


5: Shiraki K, Daikoku T. Favipiravir, an anti-influenza drug against
life-threatening RNA virus infections. Pharmacol Ther. 2020 Feb 22:107512. doi:
10.1016/j.pharmthera.2020.107512. [Epub ahead of print] Review. PubMed PMID:
32097670.


6: Janowski AB, Dudley H, Wang D. Antiviral activity of ribavirin and favipiravir
against human astroviruses. J Clin Virol. 2020 Feb;123:104247. doi:
10.1016/j.jcv.2019.104247. Epub 2019 Dec 17. PubMed PMID: 31864069; PubMed
Central PMCID: PMC7034780.


7: Wang Y, Fan G, Salam A, Horby P, Hayden FG, Chen C, Pan J, Zheng J, Lu B, Guo
L, Wang C, Cao B; CAP-China Network. Comparative effectiveness of combined
favipiravir and oseltamivir therapy versus oseltamivir monotherapy in critically
ill patients with influenza virus infection. J Infect Dis. 2019 Dec 11. pii:
jiz656. doi: 10.1093/infdis/jiz656. [Epub ahead of print] PubMed PMID: 31822885.


8: Song R, Chen Z, Li W. Severe fever with thrombocytopenia syndrome (SFTS)
treated with a novel antiviral medication, favipiravir (T-705). Infection. 2020
Apr;48(2):295-298. doi: 10.1007/s15010-019-01364-9. Epub 2019 Oct 31. PubMed
PMID: 31673977.


9: Yamada K, Noguchi K, Kimitsuki K, Kaimori R, Saito N, Komeno T, Nakajima N,
Furuta Y, Nishizono A. Reevaluation of the efficacy of favipiravir against rabies
virus using in vivo imaging analysis. Antiviral Res. 2019 Dec;172:104641. doi:
10.1016/j.antiviral.2019.104641. Epub 2019 Oct 28. PubMed PMID: 31672666.


10: Daikoku T, Okuda T, Kawai M, Morita N, Tanaka T, Takemoto M, Fukuda Y,
Takahashi K, Nomura N, Shiraki K. Growth activation of influenza virus by trypsin
and effect of T-705 (favipiravir) on trypsin-optimized growth condition. Acta
Virol. 2019;63(3):309-315. doi: 10.4149/av_2019_311. PubMed PMID: 31507197.
PubChem Compound 492405
Last Modified Sep 12 2023

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